N-benzyl-3-methylbutan-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYIEJFRYCKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549572 | |
| Record name | N-Benzyl-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110871-35-7 | |
| Record name | N-Benzyl-3-methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N Benzyl 3 Methylbutan 2 Amine
Classical and Contemporary Approaches to Amine Synthesis
The foundational methods for synthesizing amines remain highly relevant for the preparation of N-benzyl-3-methylbutan-2-amine. These approaches are valued for their reliability and the wealth of available procedural knowledge.
Reductive Amination Protocols for this compound Formation
Reductive amination stands as a cornerstone for the synthesis of this compound. byu.eduorganic-chemistry.org This powerful one-pot reaction involves the condensation of a carbonyl compound, in this case, 3-methyl-2-butanone (B44728), with an amine, benzylamine (B48309), to form an imine intermediate. This intermediate is then subsequently reduced in situ to the desired secondary amine. byu.edu The process is highly efficient and avoids the issue of over-alkylation, which can be a significant problem in other amine synthesis methods. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.comsigmaaldrich.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or dichloromethane, and can be facilitated by the use of acid catalysts or Lewis acids to promote imine formation. organic-chemistry.orgsigmaaldrich.com The general pathway for reductive amination is illustrated below:
Figure 1: General Reaction Scheme for Reductive Amination
3-Methyl-2-butanone + Benzylamine --(Reducing Agent)--> this compound
The choice of reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product. For instance, borane-trimethylamine has been shown to be an effective reducing agent for the selective methylation of amines using carbon dioxide, highlighting the versatility of borane-based reagents in reductive amination protocols.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Readily available, inexpensive. | Can also reduce the starting ketone. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones. masterorganicchemistry.com | Releases toxic cyanide gas upon acidification. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and avoids the use of cyanide. masterorganicchemistry.comresearchgate.net | More expensive than other borohydrides. |
Imine Condensation-Based Syntheses of this compound Precursors
The formation of an imine, or Schiff base, is a critical intermediate step in reductive amination but can also be isolated as a precursor to this compound. acs.orgthieme-connect.de This condensation reaction between 3-methyl-2-butanone and benzylamine is typically reversible and requires the removal of water to drive the equilibrium towards the imine product. acs.org This can be achieved through the use of dehydrating agents such as molecular sieves or by azeotropic distillation with a Dean-Stark apparatus. acs.org
Once the N-benzylidene-3-methylbutan-2-imine is formed and isolated, it can be reduced in a separate step to yield the target amine. This two-step approach allows for greater control over the reaction and purification of the intermediate, which can be beneficial in certain synthetic contexts. The reduction of the isolated imine can be accomplished using various reducing agents, including sodium borohydride or catalytic hydrogenation. mdma.ch A study on the synthesis of 2-benzyl N-substituted anilines demonstrated a catalyst- and additive-free method proceeding through an imine condensation–isoaromatization pathway, highlighting the potential for developing milder and more efficient imine-based syntheses. nih.govresearchgate.net
Nucleophilic Substitution Routes to N-Benzylated Amine Scaffolds
Nucleophilic substitution presents another classical pathway for the synthesis of this compound. This method involves the reaction of 3-methylbutan-2-amine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. wikipedia.org In this Sₙ2 reaction, the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. ncert.nic.in
However, a significant drawback of this method is the potential for over-alkylation. masterorganicchemistry.commasterorganicchemistry.com The newly formed secondary amine, this compound, is often more nucleophilic than the starting primary amine and can react further with the benzyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. Despite this limitation, nucleophilic substitution remains a viable and straightforward method for synthesizing N-benzylated amines, particularly when the desired product is a tertiary amine or a quaternary ammonium salt. wikipedia.org
Advanced Catalytic Methods in this compound Synthesis
Modern synthetic chemistry has seen the development of powerful catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance for amine synthesis. nih.gov
Transition Metal-Catalyzed Coupling Reactions in this compound Formation
Transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 3-methylbutan-2-amine with a benzyl halide, catalyzed by a palladium complex.
The key to the success of the Buchwald-Hartwig amination lies in the use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com This methodology offers a broad substrate scope and is tolerant of a wide range of functional groups. While highly effective for forming aryl amines, its application to the synthesis of benzylic amines like this compound is also well-established. organic-chemistry.org
Table 2: Key Components of Buchwald-Hartwig Amination
| Component | Role | Examples |
| Palladium Precatalyst | The active catalyst in the reaction. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | XPhos, SPhos, RuPhos youtube.comlibretexts.org |
| Base | Deprotonates the amine to form the active nucleophile. | NaOtBu, K₃PO₄, Cs₂CO₃ libretexts.org |
| Solvent | Provides the reaction medium. | Toluene, Dioxane |
Copper-Mediated Cyclization Pathways Utilizing Aminoalcohols as Precursors to this compound Derivatives
Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based systems for C-N bond formation. Recent research has explored copper-mediated pathways for the synthesis of amine derivatives. For instance, a copper-catalyzed three-component carboamination of styrenes has been reported for the direct assembly of secondary benzylureas and related amine derivatives. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of copper catalysis in constructing complex amine structures.
The mechanism often involves the generation of radical intermediates and their subsequent coupling. nih.gov Although specific examples for the synthesis of this compound via copper-mediated cyclization of aminoalcohols are not prevalent, the broader applicability of copper catalysis in amine synthesis suggests that such routes could be developed. These methods offer advantages in terms of the ready availability and lower cost of copper catalysts compared to palladium.
Green Chemistry Principles in this compound Preparation
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient processes. While specific studies on this exact molecule are not extensively detailed in the provided search results, the principles can be inferred from the synthesis of analogous N-benzyl amines and related compounds. A primary route for the synthesis of secondary amines like this compound is the reductive amination of a ketone (3-methyl-2-butanone) with benzylamine.
Green chemistry principles focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. walisongo.ac.id For instance, in the synthesis of N-benzyl-3-phenylpropanamide, a related amide, a comparative study of different synthetic routes (acid chloride, coupling reagent, and boric acid catalyzed) highlighted that the boric acid-catalyzed route was the "greenest". walisongo.ac.id This was attributed to the use of a catalyst, the generation of water as the only byproduct, and a simplified workup procedure. walisongo.ac.id Such catalytic, condensation reactions represent a greener alternative to methods that use stoichiometric, poor atom economy reagents like acid chlorides or some coupling agents. walisongo.ac.id
Another green approach is the use of solid-phase catalysts and the reduction of waste streams. In the preparation of N-benzyl ethyl alcohol amine, a solid-phase strong base was used as both an acid binder and a catalyst, which improved selectivity and yield while eliminating the need for aqueous workups and extractions, thus preventing wastewater generation.
The use of alternative energy sources like microwave irradiation can also contribute to greener syntheses by reducing reaction times. rsc.org Furthermore, selecting appropriate and less hazardous reducing agents for the reductive amination step is a key consideration. While sodium borohydride is common, research into milder and more selective reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation aligns with green chemistry goals. masterorganicchemistry.comumich.eduumich.edu The choice of solvent is also critical; moving away from chlorinated hydrocarbons towards more benign solvents like ethanol (B145695) or even solvent-free conditions where possible is a key tenet of green synthesis. semanticscholar.org
Table 1: Comparison of Green Chemistry Metrics for Different Amide Synthesis Routes (Analogous System)
| Synthetic Route | Atom Economy | Reaction Mass Efficiency | Process Mass Intensity | Key Green Chemistry Considerations |
|---|---|---|---|---|
| Acid Chloride Route | Lower | Moderate | High | Generates stoichiometric HCl, requiring scavenging with excess amine, poor atom economy. walisongo.ac.id |
| Coupling Reagent Route (HATU) | Low | Lower | Very High | Use of stoichiometric coupling agents results in significant waste. walisongo.ac.id |
| Boric Acid Catalyzed Route | High | High | Lower | Catalytic process, water as the only byproduct, better atom economy. walisongo.ac.id |
Data derived from the synthesis of N-benzyl-3-phenylpropanamide, serving as an illustrative example of applying green metrics. walisongo.ac.id
Multi-Component Reactions and Derivatization Strategies for this compound Analogues
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse analogues of this compound for applications such as drug discovery.
Isocyanide-based MCRs, such as the Ugi reaction, are particularly well-suited for creating peptidomimetic structures and diverse heterocyclic compounds. researchgate.net A typical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To generate analogues of this compound, one could envision a reaction where benzylamine is the amine component, and a variety of aldehydes, carboxylic acids, and isocyanides are used to build a library of diverse N-benzyl amide derivatives. Another relevant MCR is the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.org
Solvent-free MCRs further enhance the green credentials of these synthetic routes. For example, novel N-amino benzylthiolates have been synthesized via a solvent-free MCR of malononitrile, isothiocyanates, and benzyl halides, demonstrating the efficiency of this approach. orgchemres.org
Derivatization strategies for this compound and its analogues are often employed for analytical purposes, such as enhancing their detection in chromatographic methods. Since amines may lack a strong chromophore or fluorophore, derivatization is used to attach a moiety that facilitates UV or fluorescence detection, or to improve ionization for mass spectrometry. researchgate.net
Common derivatizing agents for primary and secondary amines include dansyl chloride and benzoyl chloride. researchgate.netnih.gov Benzoyl chloride reacts with primary and secondary amines to form stable benzoyl derivatives, which can be readily analyzed by HPLC-UV or LC-MS. nih.govacs.orgresearchgate.net This technique is versatile and can be applied to a wide range of biological samples. nih.gov For instance, a method using benzoyl chloride derivatization has been developed for the quantification of 70 neurologically relevant compounds, including various amines. nih.gov Such derivatization is a key step in pharmacokinetic studies and metabolomics to achieve the required sensitivity and selectivity for quantification. nih.gov
Table 2: Overview of Selected Multi-Component Reactions for Amine Analogue Synthesis
| Reaction Name | Components | Product Type | Key Advantages |
|---|---|---|---|
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High structural diversity, access to complex scaffolds. researchgate.net |
| Petasis Reaction | Amine, Aldehyde/Ketone, Vinyl- or Aryl-boronic Acid | Substituted Amine | Forms C-N bonds, mild conditions. organic-chemistry.org |
| Mannich Reaction | Amine, Aldehyde, Carbonyl Compound | β-Amino-carbonyl Compound | Creates new C-C and C-N bonds. |
| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid | Synthesis of quinoline (B57606) derivatives. nih.gov |
Advanced Analytical and Spectroscopic Characterization of N Benzyl 3 Methylbutan 2 Amine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the assignment of each proton in the N-benzyl-3-methylbutan-2-amine molecule.
Spectroscopic data recorded in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the aliphatic protons of the isobutyl moiety, and the protons on the chiral center and benzylic carbon. rsc.org The benzyl group's aromatic protons typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The two diastereotopic protons of the benzylic -CH₂- group often present as distinct signals, confirming their unique spatial environments. The aliphatic protons of the 3-methylbutan-2-amine portion of the molecule are observed at higher field (lower ppm values), consistent with their shielding. rsc.org
Table 1: ¹H NMR Data for this compound
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (C₆H₅) | 7.20 - 7.35 | multiplet | - |
| Benzyl-CH₂ | 3.75 | singlet (or doublet of doublets) | - |
| CH-N (Position 2) | ~2.70 | multiplet | - |
| CH-(CH₃)₂ (Position 3) | ~1.85 | multiplet | 6.8 |
| CH₃-CH (Position 1) | 1.02 | doublet | - |
| (CH₃)₂-CH (Position 4) | 0.92 | doublet | 6.8 |
| (CH₃)₂-CH (Position 4') | 0.90 | doublet | 6.8 |
Note: Data is compiled and interpreted from representative literature values. rsc.org Exact shifts and multiplicities can vary based on solvent and instrument frequency.
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom generates a distinct signal, allowing for confirmation of the total carbon count and the nature of each carbon's environment (e.g., aromatic, aliphatic, quaternary).
The ¹³C NMR spectrum of this compound shows signals for the aromatic carbons of the phenyl ring, with the ipso-carbon (the one attached to the benzylic CH₂) appearing at a distinct chemical shift from the others. rsc.org The aliphatic carbons of the side chain are found in the upfield region of the spectrum. rsc.org
Table 2: ¹³C NMR Data for this compound
| Assigned Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-ipso (Aromatic) | ~140.7 |
| C-aromatic | 128.2, 128.0, 126.8 |
| C-2 (CH-N) | ~64.1 |
| C-Benzyl (CH₂) | ~51.5 |
| C-3 (CH) | ~31.0 |
| C-4, C-4' ((CH₃)₂) | ~19.5, 18.9 |
| C-1 (CH₃) | ~10.7 |
Note: Data is compiled and interpreted from representative literature values. rsc.org Assignments are based on standard chemical shift ranges and predictive models.
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. These techniques reveal correlations between nuclei, confirming the connectivity established by 1D methods. acs.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation between the proton at C-2 and the protons at C-1 and C-3. It would also confirm the coupling between the C-3 proton and the two methyl groups at C-4. iranchembook.ir
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~2.70 ppm would correlate with the carbon signal at ~64.1 ppm, assigning it as C-2. iranchembook.ir
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the signal from the benzylic protons (~3.75 ppm) correlating to the aromatic ipso-carbon (~140.7 ppm) and the C-2 carbon (~64.1 ppm). This correlation unambiguously confirms that the benzyl group is attached to the nitrogen atom, which is in turn bonded to the C-2 position of the butylamine (B146782) chain. acs.org
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. Further fragmentation analysis provides structural information that corroborates NMR data.
ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar and thermally labile compounds. In positive ion mode, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₂H₁₉N), the calculated monoisotopic mass is 177.1517 g/mol . HRMS analysis would be expected to detect the protonated molecule [C₁₂H₂₀N]⁺ with an m/z value extremely close to 178.1596. acs.org This precise mass measurement effectively confirms the compound's elemental composition.
Tandem Mass Spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. libretexts.org For amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Key expected fragmentations for this compound include:
Formation of the Tropylium (B1234903) Ion: A very common and stable fragment for benzyl-containing compounds is the tropylium ion ([C₇H₇]⁺) at m/z 91 , resulting from the cleavage of the bond between the benzylic carbon and the nitrogen.
Alpha-Cleavage: Cleavage of the C2-C3 bond results in the loss of an isopropyl radical, leading to a fragment ion at m/z 134 ([C₉H₁₂N]⁺).
Loss of Benzylamine (B48309): Fragmentation can also lead to ions representing the aliphatic portion of the molecule.
Table 3: Predicted Major MS/MS Fragments for this compound ([M+H]⁺)
| m/z (Daltons) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 178.16 | [M+H]⁺ | [C₁₂H₂₀N]⁺ | Parent Ion |
| 134.10 | [M+H - C₃H₇]⁺ | [C₉H₁₂N]⁺ | Alpha-cleavage; loss of isopropyl radical |
This combination of NMR and HRMS techniques provides a rigorous and unequivocal characterization of the molecular structure of this compound, essential for its use in further scientific investigation.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a powerful tool for the identification of the various functional groups present within the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of bonds such as N-H, C-H, C-N, and aromatic C=C can be observed, providing a molecular fingerprint.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. As a secondary amine, it is expected to show a single, relatively weak N-H stretching band in the region of 3350-3300 cm⁻¹. spectroscopyonline.com The presence of both aromatic (benzyl) and saturated aliphatic (isopropyl and methyl) moieties gives rise to distinct C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. core.ac.uk
Further confirmation of the structure is provided by bending vibrations. The aromatic ring of the benzyl group exhibits characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Additionally, a significant out-of-plane bending (wagging) vibration for the N-H bond of the secondary amine is expected to appear as a broad band between 910 and 660 cm⁻¹. spectroscopyonline.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3350 - 3300 | Weak to Medium |
| Aromatic C-H (Benzyl) | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (Alkyl) | Stretch | 2960 - 2870 | Strong |
| Aromatic C=C (Benzyl) | Ring Stretch | 1600, 1580, 1500, 1450 | Medium to Weak |
| C-N | Stretch | 1250 - 1020 | Medium |
| Secondary Amine (N-H) | Wag (Out-of-plane bend) | 910 - 660 | Broad, Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the benzene (B151609) ring of the benzyl group. The aliphatic portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm).
The UV spectrum is expected to show absorptions characteristic of a monosubstituted benzene ring. These arise from π → π* electronic transitions. Typically, two main absorption bands are observed: the E-band (ethylenic) and the B-band (benzenoid). The B-band, which appears at longer wavelengths, often displays fine vibrational structure. researchgate.net The attachment of the alkylamine group to the benzene ring through a methylene (B1212753) bridge (as in the benzyl group) results in electronic effects similar to those of toluene, causing slight shifts in the absorption maxima compared to unsubstituted benzene.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Origin |
|---|---|---|---|
| E2-band | ~204 | ~7,900 | π → π* transition of the benzene ring |
| B-band | ~255 - 265 | ~230 | π → π* transition (benzenoid), often with fine structure |
X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination
X-ray diffraction analysis of a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.
For this compound, which is a chiral molecule due to the stereocenter at the C2 position of the butane (B89635) chain, X-ray crystallography is uniquely capable of determining the absolute configuration (R or S). While no crystal structure for the parent compound is publicly available, analysis of closely related structures, such as N-benzyl-substituted amides and metal complexes, demonstrates the utility of this technique. researchgate.netresearchgate.net For instance, studies on N-benzyl-3-methylbut-2-enamide derivatives have successfully elucidated their molecular configurations and packing in the crystal lattice using single-crystal X-ray diffraction. researchgate.net Such an analysis for this compound would provide unequivocal proof of its stereochemistry.
| Crystallographic Parameter | Example Data (Hypothetical) | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | Symmetry of the unit cell |
| Space Group | P21/c | Symmetry elements within the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the unit cell |
| Bond Lengths (e.g., C-N, C-C) | ~1.47 Å (C-N) | Precise interatomic distances |
| Bond Angles (e.g., C-N-C) | ~112° | Angles between adjacent bonds |
| Flack Parameter | ~0.0(2) | Determination of absolute configuration |
Advanced Chromatographic Separations for Isomer Analysis and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts and for the analysis of its stereoisomers. Given the compound's chirality, advanced methods are required to separate its enantiomers.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, are frequently used to resolve chiral amines. semanticscholar.orgresearchgate.net The differential interaction of the R- and S-enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a sample.
For general purity assessment, standard chromatographic methods such as reversed-phase HPLC (using a C18 column) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These techniques can effectively separate the target compound from starting materials, reagents, and other impurities, allowing for accurate purity determination.
| Parameter | Typical Conditions for Chiral HPLC Separation |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column (CSP) | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivative) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Result | Separation of R- and S-enantiomers with distinct retention times |
Stereochemical Investigations and Chiral Resolution of N Benzyl 3 Methylbutan 2 Amine
Elucidation of Enantiomeric Forms and Chiral Purity in N-benzyl-3-methylbutan-2-amine Systems
The determination of enantiomeric purity, or enantiomeric excess (ee), is fundamental in stereochemical studies. For this compound, several analytical techniques can be employed to distinguish and quantify the individual enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose, typically involving the use of a chiral derivatizing agent (CDA). A racemic sample of this compound can be reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, most commonly in ¹H or ³¹P NMR. The integration of these non-equivalent signals allows for the precise calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine. A well-established protocol involves the condensation of a chiral primary or secondary amine with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL) derivative. nih.gov This reaction forms a mixture of diastereoisomeric iminoboronate esters, which show well-resolved signals in their ¹H NMR spectra, enabling straightforward determination of enantiopurity. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is another primary method for separating and quantifying enantiomers. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of this compound, leading to different retention times. By passing a solution of the amine through the chiral column, the enantiomers are separated and can be detected and quantified by a standard detector, such as a UV detector. The ratio of the peak areas provides a direct measure of the enantiomeric excess. uma.esnih.gov The availability of a commercial standard for (S)-N-Benzyl-3-methylbutan-2-amine (CAS 764626-25-7) facilitates the development and validation of such analytical methods. bldpharm.com
Below is a table summarizing common methods for determining the chiral purity of amine systems like this compound.
| Method | Principle | Advantages | Disadvantages |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR signals. nih.gov | Rapid analysis, requires standard NMR equipment. | Requires enantiopure derivatizing agent; potential for kinetic resolution during derivatization. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. uma.es | High accuracy and sensitivity; preparative scale-up is possible. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| Gas Chromatography (GC) with Chiral Columns | Similar to HPLC, but for volatile compounds, often after derivatization to increase volatility. | High resolution for volatile analytes. | Limited to thermally stable and volatile compounds; derivatization may be necessary. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov | Non-destructive; provides information on absolute configuration. | Requires chromophore near the stereocenter; less accurate for ee determination compared to chromatography. |
Asymmetric Synthetic Approaches to this compound Enantiomers
The direct synthesis of a single enantiomer of this compound is a highly desirable goal, circumventing the need for resolution of a racemic mixture. Asymmetric synthesis aims to create the chiral center with a preference for one configuration over the other.
Asymmetric Reductive Amination is one of the most prominent methods for synthesizing chiral amines. d-nb.infomasterorganicchemistry.com This process typically involves the condensation of a prochiral ketone, in this case, 3-methyl-2-butanone (B44728), with benzylamine (B48309) to form an intermediate imine or enamine. This intermediate is then reduced stereoselectively using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst. researchgate.netresearchgate.net The use of a chiral auxiliary attached to the amine or a chiral ligand on a metal catalyst guides the hydride delivery to one face of the imine double bond, leading to the preferential formation of either the (R)- or (S)-enantiomer. d-nb.infosigmaaldrich.com
Another powerful strategy involves the diastereoselective addition of organometallic reagents to chiral N-sulfinyl imines . For instance, an N-tert-butanesulfinyl imine can be prepared from 3-methyl-2-butanone. The chiral sulfinyl group then directs the nucleophilic addition of a benzyl (B1604629) organometallic reagent (e.g., benzylmagnesium bromide) to the imine C=N bond with high diastereoselectivity. Subsequent cleavage of the sulfinyl group yields the enantiomerically enriched this compound. lookchem.com
The following table outlines key asymmetric strategies applicable to the synthesis of this compound enantiomers.
| Synthetic Strategy | Description | Key Reagents/Catalysts | Expected Outcome |
| Asymmetric Reductive Amination | Condensation of 3-methyl-2-butanone with benzylamine followed by stereoselective reduction of the resulting imine. d-nb.infomasterorganicchemistry.com | Chiral Borane reagents, Chiral auxiliaries (e.g., phenylethylamine), Homogeneous catalysts (e.g., Rh, Ir, Ru with chiral ligands). d-nb.info | Enantiomerically enriched (R)- or (S)-N-benzyl-3-methylbutan-2-amine. |
| Addition to Chiral Imines | Diastereoselective addition of a benzyl nucleophile to an imine derived from 3-methyl-2-butanone and a chiral amine auxiliary. | Organometallic reagents (e.g., BnMgBr, BnLi), Chiral N-tert-butanesulfinyl imines. lookchem.com | High diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. |
| Catalytic Asymmetric Hydrogenation of Enamines | Formation of an enamine from 3-methyl-2-butanone and benzylamine, followed by asymmetric hydrogenation. | Chiral transition metal catalysts (e.g., Rh-DIPAMP, Ru-BINAP). | High enantiomeric excess under optimized conditions. |
| Biocatalytic Reductive Amination | Use of enzymes like imine reductases (IREDs) or reductive aminases to catalyze the reductive amination of 3-methyl-2-butanone with benzylamine. acs.org | Engineered enzymes (IREDs), cofactor (NAD(P)H). acs.org | High chemo- and enantioselectivity under mild, environmentally friendly conditions. |
Kinetic Resolution Methodologies for Chiral Enrichment and Separation
Kinetic resolution is a widely used method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.
Enzymatic Kinetic Resolution is a particularly effective technique for amines. Lipases, such as Candida antarctica Lipase B (CALB), are frequently employed to catalyze the enantioselective acylation of a racemic amine. unipd.itresearchgate.net In a typical setup for this compound, the racemic amine would be reacted with an acyl donor (e.g., ethyl acetate, isopropyl 2-ethoxyacetate) in the presence of CALB. The enzyme would preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding amide, leaving the other enantiomer (the S-enantiomer) largely unreacted. uobabylon.edu.iq The resulting amide and the unreacted amine can then be easily separated by standard methods like extraction or chromatography. High enantiomeric excesses for both the product and the remaining substrate can often be achieved by carefully controlling the reaction time to reach approximately 50% conversion. dss.go.th
Recent advancements include the use of mechanochemistry , or ball-milling, to perform these enzymatic resolutions, which can reduce solvent usage and reaction times. researchgate.netbeilstein-journals.orgbeilstein-journals.org
The table below presents data from the kinetic resolution of various amines using CALB, illustrating the potential effectiveness of this method for this compound.
| Substrate (Racemic Amine) | Acylating Agent | Enzyme | Conversion (%) | Product ee (%) | E Value* | Reference |
| 1-Phenylethan-1-amine | Isopropyl 2-ethoxyacetate | CALB-MNP** | 40.2 | 99.4 | >200 | uobabylon.edu.iq |
| Heptan-2-amine | Isopropyl 2-methoxyacetate | Novozym 435 | 49.0 | >99.0 | >200 | uobabylon.edu.iq |
| N-Benzylated-β³-amino ester | Water (hydrolysis) | CALB (in ball mill) | 49.0 | 95.0 | >200 | beilstein-journals.org |
| 2-Pentanol*** | Vinyl acetate | Lipase B | 44.0 | 99.3 | 49 | dss.go.th |
*The enantiomeric ratio (E) is a measure of the enzyme's selectivity. A higher E value indicates better resolution. **CALB immobilized on magnetic nanoparticles. ***While an alcohol, this example demonstrates the high selectivity of lipase-catalyzed resolutions.
Diastereomeric Methods for the Separation and Characterization of this compound Isomers
The classical method of resolving a racemic mixture involves its conversion into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. This difference allows for their separation by techniques like fractional crystallization. gavinpublishers.comresearchgate.net
For a basic compound like this compound, this is typically achieved by reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.
(R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]
Commonly used chiral resolving agents include tartaric acid, mandelic acid, camphorsulfonic acid, and their derivatives. justia.com The choice of resolving agent and solvent is crucial, as it determines the solubility difference between the two diastereomeric salts. Through a process of trial and error, or high-throughput screening, a suitable system can be identified where one diastereomeric salt preferentially crystallizes from the solution, leaving the other dissolved. justia.com After separation by filtration, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.
A study on the resolution of the structurally similar N-Benzyl-(4-benzylphenyl)propane-2-amine successfully employed (+)-S-Acetylmandelic acid as the resolving agent. justia.com This demonstrates the feasibility of this approach for this compound.
The following table illustrates a typical diastereomeric resolution process based on a related compound. justia.com
| Racemic Amine | Resolving Agent | Solvent | Outcome | Yield of Resolved Amine | Purity of Resolved Amine |
| N-Benzyl-(4-benzylphenyl)propane-2-amine | (+)-S-Acetylmandelic acid | 90% Isopropyl Alcohol | Fractional crystallization of the diastereomeric salt. | >80% of theoretical | 80% R, 20% S (after two recrystallizations) |
Atropoisomerism and Dynamic Stereochemistry Studies related to this compound Analogues
Atropisomerism is a type of axial chirality that arises from hindered rotation (torsional strain) around a single bond. acs.org While this compound itself is not atropisomeric, its analogues can exhibit this phenomenon if bulky substituents are introduced that restrict rotation around the N-C(aryl) or N-C(alkyl) bonds. For instance, if the benzyl group were replaced with a 2,6-disubstituted phenyl ring, rotation around the N-C(aryl) bond could be slow enough at room temperature to allow for the isolation of stable rotational isomers (atropisomers). unimore.itacs.org
The study of dynamic stereochemistry involves investigating these rotational barriers and the conformational preferences of molecules. Variable-temperature NMR (VT-NMR) is a key technique used to measure the energy barriers to bond rotation. By monitoring the coalescence of signals from diastereotopic protons as the temperature is raised, the free energy of activation (ΔG‡) for the rotational process can be calculated. unimore.it
Research on N-alkenyl-N-alkylacetamide derivatives has shown that the barrier to rotation around the N-alkenyl bond is highly dependent on the steric bulk of the substituents on the nitrogen and the alkene. acs.org For tertiary enamides with significant steric hindrance, rotational half-lives can range from days to years, making them configurationally stable at room temperature. unimore.it These studies on related amides and enamides provide a framework for predicting and understanding the potential for dynamic stereochemical phenomena in heavily substituted analogues of this compound. snnu.edu.cnnsf.gov
The table below shows calculated or measured rotational barriers for various amide and enamide systems, which serve as analogues for understanding potential atropisomerism.
| Compound/System | Bond Axis of Rotation | Rotational Barrier (ΔG‡, kcal/mol) | Method | Reference |
| N-alkenyl-N-benzyl-trichloroacetamide | N-C(alkenyl) | 27.2 | VT-NMR | unimore.it |
| N-alkenyl-N-isopropyl-dichloroacetamide | N-C(alkenyl) | 26.6 | VT-NMR | unimore.it |
| N-Methylbenzamide | C(aryl)-C(O) | ~10-12 | Calculation | researchgate.net |
| 2,6-Disubstituted Anilides | N-C(aryl) | >20 (typically stable) | General Knowledge | acs.org |
| N,N-dibenzyl enamide | N-C(alkenyl) | 16.3 | VT-NMR | acs.org |
Theoretical and Computational Chemistry Insights into N Benzyl 3 Methylbutan 2 Amine
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic characteristics of N-benzyl-3-methylbutan-2-amine and its analogs. By employing methods like the B3LYP functional with various basis sets (e.g., 6-31G+(d,p), 6-311++G(d,p), cc-pVDZ), researchers can achieve a detailed understanding of the compound's geometry and electron distribution. researchgate.netmdpi.comnih.gov
DFT calculations are instrumental in optimizing the molecular geometry of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. mdpi.com These computational results often show strong agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net The optimization process typically involves finding the lowest energy conformation of the molecule, which is crucial for understanding its stability and reactivity. mdpi.com For instance, in related benzylamine (B48309) derivatives, DFT has been used to confirm the molecular structure and provide insights into the orientation of the benzyl (B1604629) and amine fragments.
Beyond molecular geometry, DFT is extensively used to probe the electronic properties of molecules. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net For example, in similar compounds, MEP analysis has revealed that negative potentials are concentrated around electronegative atoms, while positive potentials are located near hydrogen atoms, indicating regions prone to electrophilic and nucleophilic attack, respectively. nih.gov Furthermore, Mulliken population analysis, another DFT-based method, provides quantitative information about the charge distribution on each atom. researchgate.net
Quantum Chemical Calculations for Energetics and Reactivity Predictions in this compound Systems
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide significant insights into the energetics and reactivity of this compound systems. These computational methods allow for the determination of various thermodynamic parameters and reactivity descriptors that are crucial for understanding the chemical behavior of the molecule.
One of the key applications of quantum chemical calculations is the prediction of the enthalpy of formation. mdpi.com This thermodynamic quantity is essential for assessing the stability of the compound. For instance, in studies of related energetic compounds, gas-phase enthalpies of formation have been calculated using isodesmic reactions, a method that leverages the cancellation of errors in DFT calculations to achieve high accuracy. mdpi.com The stability of a molecule can also be inferred from its frontier molecular orbital (HOMO-LUMO) energy gap; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.net
Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from the energies of the HOMO and LUMO. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity. For example, a lower chemical hardness suggests that the molecule is "soft" and more reactive. nih.gov The electrophilicity index helps in predicting the molecule's ability to accept electrons. nih.gov These parameters are valuable in understanding how this compound might interact with other chemical species.
Furthermore, quantum chemical calculations can be used to explore the potential energy surface of reactions involving this compound, helping to identify transition states and calculate activation energies. This information is vital for predicting reaction rates and understanding reaction mechanisms. acs.org
Analysis of Molecular Orbitals and Electron Density (HOMO-LUMO, NBO, ELF, RDG, NCI)
The analysis of molecular orbitals and electron density provides a deeper understanding of the chemical bonding, reactivity, and non-covalent interactions within this compound. Computational methods such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO) analysis, Electron Localization Function (ELF), Reduced Density Gradient (RDG), and Non-Covalent Interaction (NCI) index are employed for this purpose.
HOMO-LUMO Analysis: The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govresearchgate.net The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides information about charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. dntb.gov.ua For instance, NBO analysis can quantify the extent of electron delocalization from filled orbitals to empty orbitals, revealing the strength of these stabilizing interactions. nih.gov
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a measure of electron localization in a molecule. researchgate.netresearchgate.net They help in visualizing the regions of space where electrons are paired, corresponding to covalent bonds and lone pairs. These methods offer a clear picture of the chemical bonding within this compound.
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis: RDG and NCI analyses are powerful tools for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.netresearchgate.net These interactions play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. The NCI analysis, in particular, helps in distinguishing between different types of non-covalent interactions based on the sign of the second eigenvalue of the Hessian matrix of the electron density. researchgate.net
Below is a table summarizing the applications of these computational methods:
| Computational Method | Information Provided |
| HOMO-LUMO Analysis | Chemical reactivity, kinetic stability, electron donor/acceptor sites. nih.govresearchgate.net |
| Natural Bond Orbital (NBO) | Intramolecular and intermolecular bonding, charge transfer, hyperconjugative interactions. researchgate.netnih.govdntb.gov.ua |
| Electron Localization Function (ELF) | Visualization of electron localization in covalent bonds and lone pairs. researchgate.netresearchgate.net |
| Reduced Density Gradient (RDG) | Identification and visualization of non-covalent interactions. researchgate.netresearchgate.net |
| Non-Covalent Interaction (NCI) | Characterization of different types of non-covalent interactions. researchgate.netresearchgate.net |
Computational Studies on Reaction Mechanisms and Transition States for this compound Formation
Computational chemistry plays a vital role in elucidating the reaction mechanisms and identifying the transition states involved in the formation of this compound. These studies provide a molecular-level understanding of the reaction pathways, energetics, and the factors that influence the reaction rate and selectivity.
Another synthetic route is the direct N-alkylation of an amine with a benzyl halide. Computational modeling can be used to investigate the transition state of this nucleophilic substitution reaction. The geometry of the transition state, including the breaking and forming bond lengths, can be precisely calculated. The activation energy for this step can also be determined, which is crucial for understanding the reaction kinetics.
In the context of related reactions, such as the N-formylation of amines using CO2 and hydrosilanes, computational studies have been instrumental in distinguishing between different possible reaction pathways. acs.org For example, DFT calculations have helped to determine whether the reaction proceeds through a direct formoxysilane formation or an amine-assisted pathway. acs.org These studies highlight the importance of the amine's basicity and the reaction conditions in dictating the operative mechanism. acs.org
Furthermore, computational studies can investigate the role of catalysts in the formation of this compound. For example, in reactions involving metal catalysts, DFT can be used to model the interaction of the reactants with the catalyst surface and to understand how the catalyst lowers the activation energy of the reaction.
The table below summarizes key aspects of computational studies on reaction mechanisms:
| Aspect of Study | Information Gained |
| Reaction Pathway Mapping | Identification of intermediates and transition states. |
| Activation Energy Calculation | Prediction of reaction rates and identification of the rate-determining step. |
| Transition State Geometry | Understanding the molecular arrangement at the peak of the energy barrier. |
| Catalyst Role Investigation | Elucidation of how a catalyst enhances the reaction rate. |
Molecular Docking and Computational Studies on Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound and its analogs, molecular docking studies are primarily used to investigate their potential interactions with biological macromolecules, such as proteins and enzymes. researchgate.netnih.gov This provides insights into the potential biological activity of these compounds.
The process of molecular docking involves placing the ligand (e.g., an this compound derivative) into the binding site of a receptor (e.g., a protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov
For example, molecular docking studies on N-benzyl-3-methylbuten-2-enamide derivatives have shown that these compounds can interact with the active site of the COX-2 enzyme, suggesting potential anti-inflammatory activity. researchgate.net Similarly, docking studies of fenoterol (B1672521) derivatives with the β2-adrenergic receptor have revealed how modifications to the alkyl chain affect the binding mode and affinity. nih.gov
Beyond predicting binding modes, computational studies can also be used to analyze the nature of intermolecular interactions in detail. Quantum chemical methods can be employed to calculate the interaction energies and to decompose them into various components, such as electrostatic, exchange-repulsion, and dispersion energies. This provides a more fundamental understanding of the forces driving the molecular recognition process.
The following table highlights the key applications of molecular docking and related computational studies:
| Application | Description |
| Binding Pose Prediction | Determines the most likely orientation of the ligand within the receptor's binding site. nih.gov |
| Binding Affinity Estimation | Ranks different ligands based on their predicted binding strength to the receptor. researchgate.net |
| Interaction Analysis | Identifies specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. researchgate.netnih.gov |
| Virtual Screening | Screens large libraries of compounds to identify potential drug candidates. |
Prediction of Non-Linear Optical (NLO) Properties for this compound Analogues
Computational chemistry provides a powerful platform for the prediction and understanding of the non-linear optical (NLO) properties of molecules. For analogues of this compound, these theoretical studies can guide the design of new materials with enhanced NLO responses, which are crucial for applications in optoelectronics and photonics. researchgate.netbohrium.com
The NLO properties of a molecule are related to its response to a strong electromagnetic field, such as that from a laser. The key parameters that characterize the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). Computational methods, particularly those based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are widely used to calculate these properties. bohrium.comdiva-portal.org
Several factors influence the NLO properties of a molecule. These include the presence of donor-acceptor groups, the extent of π-conjugation, and the molecular geometry. bohrium.com For instance, molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a conjugated system, often exhibit large first hyperpolarizabilities. bohrium.com Computational studies can systematically investigate the effect of different substituents on the NLO properties of this compound analogues.
The choice of the DFT functional is critical for obtaining accurate NLO predictions. bohrium.com Functionals like B3LYP, CAM-B3LYP, and BHandHLYP have been used for hyperpolarizability calculations, and their performance can vary depending on the system under investigation. bohrium.com
Furthermore, computational studies can explore the influence of the environment, such as the solvent, on the NLO properties. diva-portal.org The polarizable continuum model (PCM) is a common approach to account for solvent effects in these calculations. diva-portal.org
The table below summarizes the key aspects of computational prediction of NLO properties:
| Aspect | Description |
| Calculation of Hyperpolarizabilities | Determination of the first (β) and second (γ) hyperpolarizabilities using quantum chemical methods. bohrium.com |
| Structure-Property Relationships | Investigation of how molecular features like donor-acceptor groups and π-conjugation affect NLO properties. bohrium.com |
| Effect of Substituents | Systematic study of how different functional groups modify the NLO response. |
| Solvent Effects | Modeling the influence of the surrounding medium on the NLO properties. diva-portal.org |
Structure Chemical Property Relationships and Derivatization Studies of N Benzyl 3 Methylbutan 2 Amine
Systematic Structural Modification of the N-benzyl-3-methylbutan-2-amine Scaffold
The systematic modification of the this compound scaffold has been a key strategy to explore its chemical space and to understand the structural requirements for various chemical transformations. Researchers have methodically altered different parts of the molecule, including the aromatic ring, the benzylic position, and the amino group, to create a diverse library of derivatives. nih.govresearchgate.net
One area of focus has been the substitution on the N'-benzylamide ring. Studies have shown that the electronic properties of substituents at the para-position of the benzylamide ring can significantly impact the compound's activity. For instance, the introduction of an electron-withdrawing group often retains or enhances activity, whereas an electron-releasing group can lead to a loss of activity. nih.gov The position of the substituent on the benzyl (B1604629) ring also plays a crucial role. Systematic evaluation of fluoro and trifluoromethoxy groups at the 2', 3', and 4' positions of the N'-benzyl moiety in related structures has demonstrated that 4'-substituted derivatives often exhibit the highest activity. nih.gov
Further modifications have involved altering the linker between the aromatic ring and the nitrogen atom, as well as substitutions on the butan-2-amine portion of the molecule. These changes aim to probe the steric and electronic requirements of the molecule's binding partners and to optimize its chemical properties. acs.org The synthesis of these analogs often involves multi-step reaction sequences, utilizing techniques such as palladium-catalyzed coupling and nucleophilic substitution to introduce diverse functional groups. researchgate.net
Influence of Substituents on Chemical Reactivity and Selectivity in this compound Derivatives
The introduction of various substituents onto the this compound framework has a marked effect on the chemical reactivity and selectivity of the resulting derivatives. These substituent effects can be broadly categorized into electronic and steric influences, which modulate the molecule's behavior in chemical reactions. sciengine.com
Electron-donating or electron-withdrawing groups on the benzyl ring, for example, can alter the electron density of the entire molecule, thereby influencing its nucleophilicity or electrophilicity. sciengine.com This is particularly evident in reactions involving the amine nitrogen or the aromatic ring itself. For instance, in the synthesis of N-alkylated amines from related benzonitriles and alcohols, electron-withdrawing groups on the benzonitrile (B105546) were found to favor the reduction of the nitrile and the subsequent coupling reaction. ionike.com
Steric hindrance also plays a critical role in dictating reaction outcomes. The size and position of substituents can impede the approach of reagents to a particular reaction site, leading to altered regioselectivity or stereoselectivity. researchgate.net This principle is clearly demonstrated in the synthesis of 1,3-oxazinan-2-ones from amines and 1,3-diols, where the yield of the oxazinanone product decreases with increasing steric hindrance of the diol. researchgate.netresearchgate.net The steric bulk of the dialkyl carbonate used in the reaction also influences the yield, with more hindered carbonates leading to higher yields of the desired product. researchgate.netresearchgate.net
Investigation of Molecular Interactions and Binding Motifs through Chemical Modification
Chemical modification serves as a powerful tool to investigate the molecular interactions and binding motifs of this compound derivatives with their biological targets. By systematically altering the structure and observing the resulting changes in activity, researchers can infer which parts of the molecule are crucial for binding and which can be modified to enhance properties like potency and selectivity. nih.govresearchgate.net
For example, in the study of GPR88 agonists, modifications to the N-ethyl group of a related scaffold revealed that adding polar functionalities such as ester, hydroxyl, ether, carbamate, or amine groups led to a significant loss of potency. nih.gov This suggests that a lipophilic character in this region is favorable for receptor interaction. Similarly, the introduction of phenyl and benzyl groups was well-tolerated, while pyridine (B92270) rings, intended to improve solubility, were less active. nih.gov
The investigation of hinge binding motifs in kinases is another area where chemical modification has been instrumental. By synthesizing derivatives where potential hydrogen bond acceptors are removed or altered, it is possible to identify the key interactions responsible for binding to the kinase hinge region. acs.org This structure-guided approach allows for the rational design of more potent and selective inhibitors.
Synthesis and Characterization of Novel this compound Derivatives (e.g., Enamides, Imine Derivatives, Oxazinanones)
The exploration of novel derivatives of this compound has led to the synthesis and characterization of a variety of compound classes, including enamides, imine derivatives, and oxazinanones. These synthetic efforts not only expand the chemical diversity of this scaffold but also provide access to molecules with potentially unique chemical and biological properties. researchgate.netresearchgate.netacs.org
Enamides: The synthesis of N-benzyl-3-methylbut-2-enamide derivatives has been reported, with a focus on exploring the effects of para-substituents on their properties. nih.govresearchgate.net For instance, N-(4-hydroxybenzyl)-3-methylbut-2-enamide and its isobutoxy and isopropoxy analogs have been synthesized and their structures confirmed by single-crystal X-ray diffraction. nih.govresearchgate.net The synthesis of these enamides often involves the coupling of the corresponding amine with a carboxylic acid using coupling agents like EDCI and DMAP. researchgate.net
Imine Derivatives: Imine derivatives of this compound are key intermediates in various synthetic transformations. For example, N-benzyl-3-methylbutan-1-imine can be formed through the condensation of benzylamine (B48309) and 3-methylbutanal. mdpi.com These imines can then be used in subsequent reactions, such as Staudinger cycloadditions, to form more complex heterocyclic structures like β-lactams. mdpi.com The synthesis of 2-benzyl N-substituted anilines has also been achieved through a sequential imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org
Oxazinanones: 1,3-Oxazinan-2-ones are another class of heterocyclic derivatives that have been synthesized from amines. A one-pot synthesis involves the reaction of an amine and a 1,3-diol in the presence of a dialkyl carbonate and a base. researchgate.net For instance, the reaction of benzylamine with 3-methylbutane-1,3-diol using various dialkyl carbonates has been studied to yield the corresponding oxazinanone. researchgate.netresearchgate.net The yield of this reaction is influenced by the steric hindrance of both the diol and the dialkyl carbonate. researchgate.netresearchgate.net
Lack of Specific Research Data on Advanced Applications of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, in-depth research articles detailing the advanced applications of the chemical compound This compound in the non-medical fields of complex organic molecule synthesis and chiral ligand design.
While general methodologies exist for the synthesis of N-benzylamines and related structures, and the fields of asymmetric catalysis and chiral ligand design are well-established, specific research findings concerning the role of this compound in these advanced applications are not available in the public domain. Searches for this compound, including by its CAS number (106323-53-1), did not yield scholarly articles or detailed studies that would allow for a thorough and scientifically accurate discussion of its use as a versatile building block or its role in asymmetric catalysis as requested.
The available information often pertains to structurally similar but distinct compounds, such as N-benzyl-tert-butylamine or other N-benzyl phenethylamines, which have different steric and electronic properties and therefore different applications. Adhering to the strict requirement to focus solely on this compound, it is not possible to extrapolate findings from these related molecules.
Consequently, the generation of a detailed and authoritative article on the "Advanced Applications of this compound in Chemical Research," as per the provided outline, cannot be completed at this time due to the lack of specific research data.
Future Directions and Emerging Research Avenues for N Benzyl 3 Methylbutan 2 Amine
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of amines, a cornerstone of the chemical industry, is undergoing a green transformation. sciencedaily.comrsc.org For N-benzyl-3-methylbutan-2-amine, this translates to a focus on developing more sustainable and atom-economical synthetic routes that minimize waste and environmental impact. A highly attractive and environmentally conscious approach is the direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849), a process known as the "borrowing hydrogen" methodology. acs.orgrug.nl This method is inherently atom-economical as it avoids the generation of stoichiometric byproducts, a common issue with traditional methods like the reaction of benzyl chloride with ammonia which produces chloride salts. rug.nl
However, a significant challenge in the direct amination of benzyl alcohols is the potential for overalkylation, where the initially formed primary amine reacts further to produce secondary and tertiary amines. acs.orgrug.nlacs.org Researchers are actively exploring robust catalytic systems to enhance the selectivity towards the desired primary amine. acs.orgacs.org
Key areas of research in sustainable synthesis include:
Catalyst Development: The design of highly active and selective non-noble metal catalysts is a major focus. acs.org For instance, nickel-based catalysts have shown promise in the N-alkylation of ammonia with alcohols. acs.org The development of heterogeneous catalysts is particularly desirable as they can be easily separated and recycled, further enhancing the sustainability of the process.
Green Solvents: The use of environmentally benign solvents is another crucial aspect. Deep eutectic solvents (DESs) are emerging as promising alternatives to traditional volatile organic solvents. mdpi.com DESs are often biodegradable, derived from renewable resources, and can be tailored to specific reaction requirements. mdpi.com
A comparative analysis of different synthetic strategies highlights the advantages of these emerging green approaches:
| Synthetic Route | Starting Materials | Key Features | Sustainability Profile |
| Traditional Method | Benzyl chloride, Ammonia | Generates stoichiometric salt waste. | Low atom economy, environmental concerns. |
| Borrowing Hydrogen | Benzyl alcohol, Ammonia | Atom-economical, waste-free in principle. rug.nl | High atom economy, requires selective catalysts. acs.orgacs.org |
| Green Chemistry Approach | Renewable feedstocks, Green solvents (e.g., DESs) rsc.orgmdpi.com | Utilizes sustainable resources, minimizes hazardous waste. rsc.orgmdpi.com | High sustainability, aligns with circular economy principles. mdpi.com |
Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies
A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and developing more efficient catalysts. Advanced spectroscopic techniques are powerful tools for gaining real-time insights into the intricate steps of chemical transformations. For the synthesis of this compound, particularly through reductive amination, these techniques can elucidate the formation and consumption of key intermediates.
Reductive amination typically proceeds through the formation of an imine intermediate, which is then reduced to the final amine. numberanalytics.com In situ spectroscopic methods allow for the direct observation of these transient species, providing valuable data on reaction kinetics and pathways.
Advanced spectroscopic techniques and their applications include:
Time-Resolved Infrared (TRIR) Spectroscopy: This technique can track changes in vibrational modes over time, providing structural information about intermediates. numberanalytics.com
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: 2D NMR provides detailed information about molecular structure and connectivity, aiding in the characterization of complex reaction mixtures. numberanalytics.com
Rapid-Scanning Stopped-Flow Spectroscopy: This UV-visible spectroscopy technique is particularly useful for studying fast reactions and has been employed to detect intermediates in the oxidation of benzylamines. nih.gov
The table below summarizes the application of these techniques in studying amine synthesis:
| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |
| Time-Resolved Infrared (TRIR) Spectroscopy numberanalytics.com | Structural dynamics of intermediates. numberanalytics.com | Monitoring the formation and reduction of the imine intermediate. |
| Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy numberanalytics.com | Detailed molecular structure and conformation. numberanalytics.com | Characterizing the final product and any side products. |
| Rapid-Scanning Stopped-Flow Spectroscopy nih.gov | Kinetics of fast reaction steps. nih.gov | Investigating the rates of imine formation and reduction. |
Integration of Machine Learning and AI in Predictive Chemistry for this compound Systems
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of synthetic processes. nih.govchemai.iomdpi.com For this compound, these computational tools can accelerate the discovery of optimal reaction conditions and the identification of novel synthetic routes. nih.govnih.govrsc.org
ML models can be trained on large datasets of chemical reactions to learn the complex relationships between reactants, catalysts, solvents, and the resulting products. chemrxiv.org This allows for the prediction of reaction yields, selectivity, and potential side products for new, untested reactions. mdpi.comeurekalert.org
Applications of ML and AI in the context of this compound include:
Reaction Outcome Prediction: AI models can predict the major product of a reaction given a set of reactants and conditions. nih.gov This can save significant time and resources by avoiding unpromising experiments.
Reaction Optimization: ML algorithms can be used to explore a vast parameter space (e.g., temperature, catalyst loading, solvent choice) to identify the optimal conditions for maximizing the yield and purity of this compound.
Retrosynthesis Planning: AI tools can propose synthetic pathways for a target molecule, including this compound, by working backward from the final product to readily available starting materials. engineering.org.cn
The following table highlights the impact of AI and ML on different aspects of chemical synthesis:
| Application Area | AI/ML Contribution | Potential Benefit for this compound |
| Reaction Deployment nih.govnih.govrsc.org | Predicts the applicability of known reactions to new substrates. nih.gov | Quickly assess the feasibility of different synthetic approaches. |
| Reaction Development nih.govnih.govrsc.org | Accelerates the optimization of existing chemical processes. nih.gov | Efficiently find the best conditions for high-yield synthesis. |
| Reaction Discovery nih.govnih.govrsc.org | Elucidates reaction mechanisms and discovers novel transformations. nih.gov | Uncover new and more efficient ways to synthesize the target molecule. |
Exploration of Novel Chemical Transformations and Reactivity Patterns of the this compound Moiety
The this compound molecule possesses distinct reactive sites that can be targeted for novel chemical transformations. The benzyl group and the secondary amine functionality offer opportunities for further derivatization and the synthesis of new compounds with potentially interesting properties.
The enhanced reactivity of the benzylic position is a well-established principle in organic chemistry, attributed to the stability of benzylic radicals, cations, and anions. wikipedia.org This allows for a variety of functionalization reactions at the carbon atom adjacent to the benzene (B151609) ring.
Potential areas for exploring novel reactivity include:
Functionalization of the Benzyl Group: The benzylic C-H bonds can be targeted for oxidation or substitution reactions to introduce new functional groups.
Reactions at the Nitrogen Atom: The secondary amine can act as a nucleophile in a variety of reactions, such as alkylation, acylation, and condensation reactions. For instance, N-benzylamines are precursors for the synthesis of N-alkylbenzamides through rearrangement reactions. rsc.org
Cycloaddition Reactions: The N-benzyl moiety can participate in cycloaddition reactions. For example, N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine serves as a precursor to azomethine ylides, which are useful in [3+2] cycloaddition reactions for constructing nitrogen-containing heterocyclic rings. enamine.net
The table below outlines some potential transformations and their corresponding synthetic utility:
| Reactive Site | Transformation | Potential Products |
| Benzyl Group wikipedia.org | Oxidation | Benzaldehyde derivatives, Benzoic acid derivatives |
| Secondary Amine | Acylation | N-benzyl-N-(3-methylbutan-2-yl)amides |
| N-benzyl moiety | Cycloaddition enamine.net | Nitrogen-containing heterocycles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-3-methylbutan-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : Reductive amination is a common approach for synthesizing secondary amines like this compound. A Pd/NiO catalyst under hydrogen atmosphere at 25°C for 10 hours has been effective for analogous compounds (e.g., N-benzylnaphthalen-1-amine, achieving 84% yield) . Key variables include catalyst loading (1.1 wt%), solvent choice, and reaction time. For optimization, employ Design of Experiments (DoE) to test parameters like temperature (20–40°C) and hydrogen pressure.
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDCl) to verify functional groups and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity (>95% threshold). For example, in analogous amines, NMR chemical shifts for benzyl groups appear at δ 7.2–7.4 ppm (aromatic protons) and δ 3.8–4.0 ppm (CH adjacent to nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
